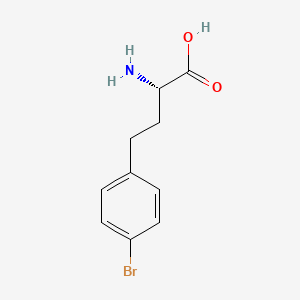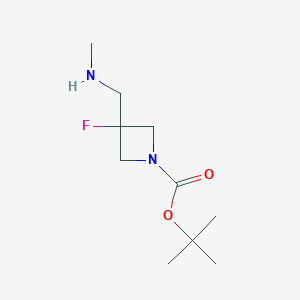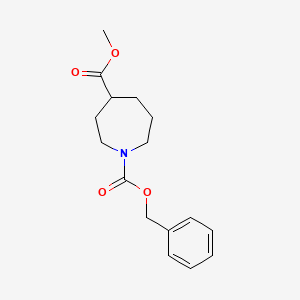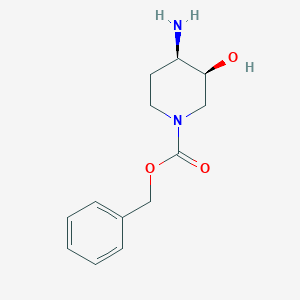
(S)-2-Amino-4-(4-bromophenyl)butanoic acid
Descripción general
Descripción
Synthesis Analysis
Boronic acids, which are considered Lewis acids, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(S)-2-Amino-4-(4-bromophenyl)butanoic acid” is C10H11BrO2 . Its average mass is 243.097 Da and its monoisotopic mass is 241.994232 Da .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Aplicaciones Científicas De Investigación
Antidiabetic Potential
(S)-2-Amino-4-(4-bromophenyl)butanoic acid is used in the synthesis of various compounds with potential antidiabetic applications. In a study, it was involved in the creation of indolyl butanoic acid derivatives, which showed significant inhibition of the α-glucosidase enzyme, suggesting a promising avenue for antidiabetic research (Nazir et al., 2018).
Fluorescence Studies
This compound is also relevant in the synthesis of fluorescent amino acids. For instance, it has been used to create amino acids with distinct fluorescence properties, which can be incorporated into peptides for various research applications, including studies in cell biology and molecular diagnostics (Maity et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives of (S)-2-Amino-4-(4-bromophenyl)butanoic acid. Various compounds synthesized using this amino acid exhibited promising antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, indicating its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Novel Compounds
This amino acid is a key starting material in the synthesis of a variety of novel compounds, including heterocyclic compounds with potential pharmaceutical applications. It serves as a versatile building block in organic synthesis, leading to the creation of novel molecules with diverse biological activities (El-Hashash et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-4-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-(4-bromophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)


![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)



![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)